

# A Head-to-Head Comparison of ME1111 and Terbinafine in Antifungal Efficacy

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## Compound of Interest

Compound Name: ME1111

Cat. No.: B608955

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antifungal agent **ME1111** and the established drug terbinafine. This analysis is supported by experimental data to delineate their respective efficacies and mechanisms of action against dermatophytes, the primary causative agents of onychomycosis.

This guide synthesizes available in vitro data, details the experimental methodologies for key cited experiments, and visually represents the drug signaling pathways and experimental workflows.

## At a Glance: ME1111 vs. Terbinafine

Feature	ME1111	Terbinafine
Drug Class	Pyrazole derivative	Allylamine
Mechanism of Action	Inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, blocking ATP production.[1]	Inhibition of squalene epoxidase, leading to a deficiency of ergosterol and an accumulation of toxic squalene in the fungal cell membrane.
Primary Indication	Topical treatment of onychomycosis.	Oral and topical treatment of dermatophyte infections, including onychomycosis.
Development Status	Has completed Phase II clinical trials in Japan.	Well-established, widely available antifungal medication.

## In Vitro Efficacy: A Comparative Analysis

**ME1111** has demonstrated potent in vitro activity against a range of dermatophytes, including strains with elevated resistance to existing antifungals. The following tables summarize the available quantitative data from studies conducted in accordance with the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

### Table 1: Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.

Organism	ME1111 MIC (µg/mL)	Terbinafine MIC (µg/mL)
Trichophyton rubrum (All Strains, n=199)	MIC <sub>50</sub> : 0.125MIC <sub>90</sub> : 0.25	MIC <sub>50</sub> : 0.002MIC <sub>90</sub> : 0.008
Trichophyton mentagrophytes (All Strains, n=144)	MIC <sub>50</sub> : 0.25MIC <sub>90</sub> : 0.25	MIC <sub>50</sub> : 0.002MIC <sub>90</sub> : 0.008
T. rubrum with elevated terbinafine MICs (n=7)	MIC Range: <0.06 - 0.125	MIC Range: 0.06 - >0.5
T. mentagrophytes with elevated itraconazole MICs (n=9)	MIC Range: 0.125 - 0.25	MIC Range: <0.001 - 0.004

Data for terbinafine against all strains are derived from a separate study and are presented for comparative context.

## Table 2: Minimum Fungicidal Concentration (MFC) Data

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.

Organism	ME1111 MFC (µg/mL)
Trichophyton rubrum (n=150)	MFC <sub>50</sub> : 4MFC <sub>90</sub> : 8
Trichophyton mentagrophytes (n=100)	MFC <sub>50</sub> : 4MFC <sub>90</sub> : 8

Direct comparative MFC data for terbinafine from the same study is not available.

## Mechanism of Action: Distinct Pathways to Fungal Cell Death

**ME1111** and terbinafine target different essential processes in fungal cells, leading to their antifungal effects.

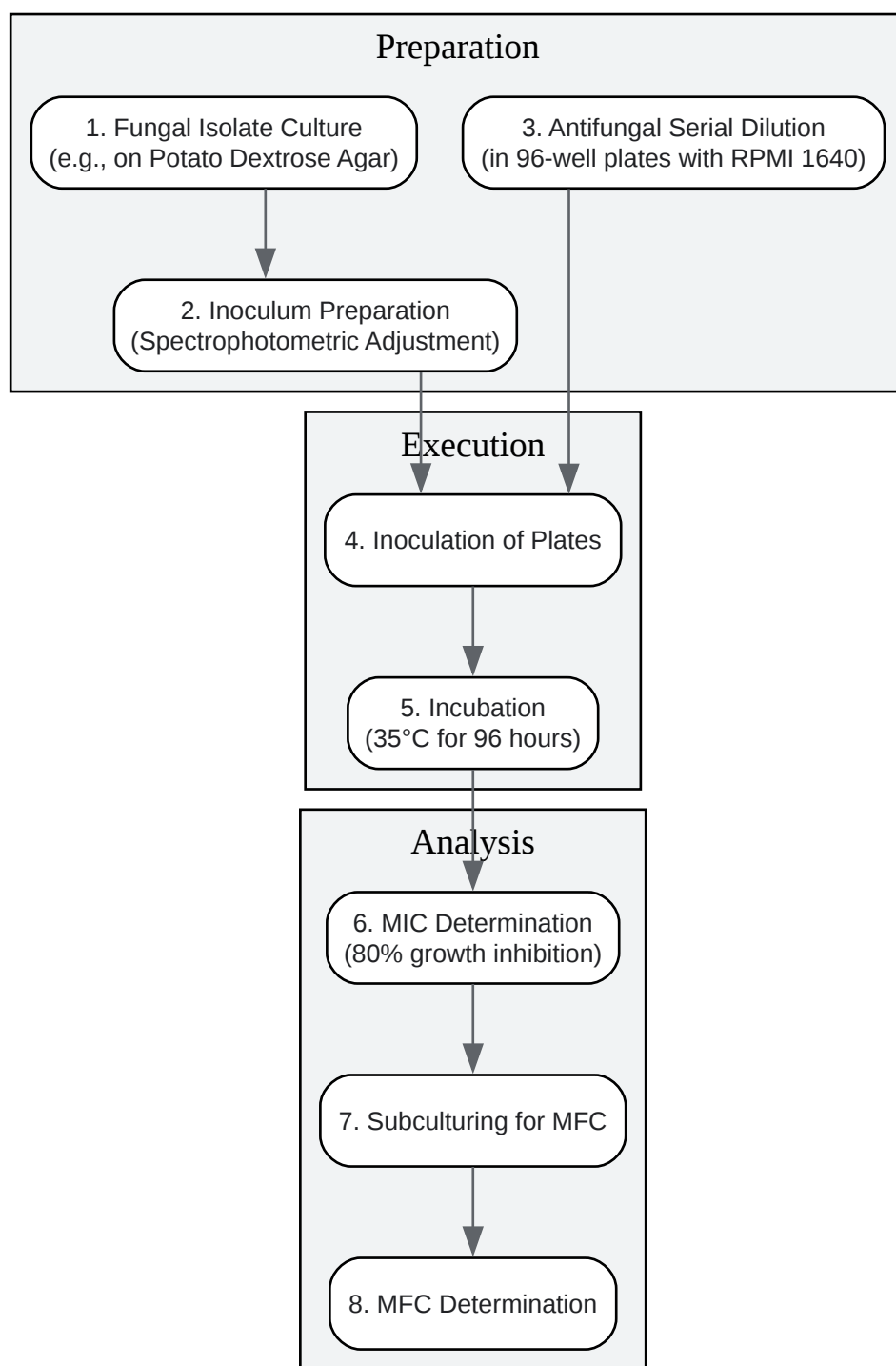
### ME1111 Signaling Pathway

**ME1111** selectively inhibits succinate dehydrogenase (Complex II) within the mitochondrial electron transport chain of dermatophytes.[1] This disruption halts the production of ATP, the cell's primary energy currency, ultimately leading to cell death.

#### **ME1111 Mechanism of Action**

## **Terbinafine Signaling Pathway**

Terbinafine acts on the ergosterol biosynthesis pathway. It specifically inhibits the enzyme squalene epoxidase, which is crucial for the conversion of squalene to lanosterol, a precursor of ergosterol. This inhibition leads to a depletion of ergosterol, compromising the fungal cell membrane's integrity, and a toxic accumulation of squalene, which is fungicidal.



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## References

- 1. In Vitro Antifungal Activity of ME1111, a New Topical Agent for Onychomycosis, against Clinical Isolates of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
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